2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Description
This compound features a central 2-oxoimidazolidin-1-yl ring substituted at the 3-position with a 4-methoxyphenyl group, imparting electron-donating properties. The acetamide moiety is N-substituted with a 2,2,2-trifluoroethyl group, which enhances lipophilicity and metabolic stability due to the strong electron-withdrawing nature of the trifluoromethyl group .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-23-11-4-2-10(3-5-11)20-7-6-19(13(20)22)8-12(21)18-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVTZAPJQHFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidinone intermediate.
Attachment of the Trifluoroethylacetamide Group: The final step involves the reaction of the intermediate with a trifluoroethylacetamide derivative, typically under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the trifluoroethylacetamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of imidazolidinones can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The compound’s structure may contribute to its interaction with bacterial enzymes or cell membranes.
Anticancer Potential
The anticancer activity of compounds containing the imidazolidinone moiety has been extensively studied. For instance, related compounds have shown promising results against several cancer cell lines, including breast and lung cancers . The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation through various pathways.
Inhibition of Enzymatic Activity
The compound may also serve as an inhibitor for specific enzymes involved in disease processes. For example, studies have focused on its ability to inhibit enzymes critical for the survival of pathogenic bacteria or cancer cells. This inhibition could lead to a decrease in virulence or tumor growth .
Case Study 1: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer drug . Further investigations into its pharmacokinetics and bioavailability are ongoing to optimize its therapeutic efficacy.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth and enzymatic activity | Effective against Mycobacterium tuberculosis |
| Anticancer | Induces apoptosis and inhibits proliferation | Significant cytotoxicity in various cancer lines |
| Enzyme Inhibition | Targets specific enzymes critical for pathogen survival | Potential for use in combination therapies |
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related analogs:
Key Observations
Substituent Effects :
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to chlorophenyl analogs (e.g., ), which are more lipophilic and electron-withdrawing.
- Trifluoroethyl vs. Thiazolyl/Pyrazolyl : The 2,2,2-trifluoroethyl group in the target compound enhances metabolic stability and membrane permeability relative to heterocyclic N-substituents (e.g., thiazolyl in ), which may prioritize hydrogen bonding.
Crystallinity and Stability :
- Chlorophenyl acetamides () exhibit high melting points (>450 K), suggesting robust crystalline packing via hydrogen bonds (e.g., R₂²(8) or R₂²(10) motifs). The target compound’s melting point is unreported, but its methoxy group may reduce crystallinity compared to chlorinated analogs.
Biological Relevance: While the target compound’s activity is unspecified, trifluoroethyl-containing drugs like Befotertinib demonstrate the pharmacodynamic advantage of this group in kinase inhibition.
Synthetic Pathways :
- Acetamide derivatives in are synthesized via carbodiimide-mediated coupling (e.g., EDC with triethylamine), a method likely applicable to the target compound. The trifluoroethyl group may require specialized reagents for introduction.
Biological Activity
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates an imidazolidinone moiety and a trifluoroethyl group, suggesting possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H16F3N3O
- Molecular Weight : 331.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the imidazolidinone and subsequent coupling with the trifluoroethyl acetamide. Advanced synthetic techniques such as microwave-assisted synthesis or continuous flow methods may enhance yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute's (NCI) Developmental Therapeutics Program has screened this compound against a panel of approximately 60 cancer cell lines.
Table 1: Anticancer Activity Summary
| Cell Line Type | Sensitivity Level | Notes |
|---|---|---|
| Leukemia | Moderate | Sensitive at 10 µM concentration |
| Colon Cancer | Low | Minimal activity observed |
| Melanoma | Low | Slightly sensitive |
In vitro results indicate that while some cell lines exhibit moderate sensitivity, the overall anticancer efficacy is limited, necessitating further structural modifications to enhance potency .
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors within cancer cells. It may inhibit key pathways associated with cell proliferation or induce apoptosis through modulation of cellular signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic profile.
Study 1: Antitumor Screening
A study conducted by researchers at the NCI assessed the compound's effects on various cancer types. The findings revealed that while there was some activity against leukemia cells, the compound demonstrated low cytotoxicity in solid tumor lines. This highlights the need for further investigation into its selectivity and efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on related compounds has suggested that modifications to the phenyl ring or imidazolidinone structure can significantly influence biological activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer effects in similar scaffolds .
Q & A
Q. What are the common synthetic routes for 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide, and how can intermediates be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of imidazolidinone or acetamide intermediates. For example:
- Step 1 : Condensation of 4-methoxyphenyl isocyanate with ethylenediamine derivatives to form the imidazolidin-2-one core.
- Step 2 : Coupling with trifluoroethylamine via chloroacetylation or carbodiimide-mediated reactions (e.g., using EDC or DCC) .
- Optimization : Solvent choice (e.g., DMF for polar intermediates ), base selection (e.g., K₂CO₃ for deprotonation ), and temperature control (room temperature for stability ) are critical. Monitor reactions via TLC and purify intermediates via recrystallization (methanol/water) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 3.8 ppm for methoxy groups , δ 4.0 ppm for acetamide CH₂ ).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M+1 peaks ).
- IR Spectroscopy : Key stretches include C=O (1667–1680 cm⁻¹ for imidazolidinone/acetamide ) and N-H (3509 cm⁻¹ ).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs ).
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination ).
- Enzyme Inhibition : Fluorogenic substrates for target enzymes (e.g., COX-1/2 inhibition ).
Advanced Research Questions
Q. How can reaction yields be improved when scaling up synthesis, and what solvent systems mitigate side reactions?
- Solvent Optimization : Use DMF for polar intermediates but switch to dichloromethane for acid-sensitive steps to avoid decomposition .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for imidazolidinone cyclization .
- Workflow Adjustments : Employ flow chemistry for exothermic steps (e.g., chloroacetylation) to enhance reproducibility .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Re-test ambiguous results using standardized protocols (e.g., OECD guidelines for cytotoxicity ).
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or active metabolites .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 2-(4-fluorophenyl)acetamide analogs ) to isolate pharmacophore contributions.
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase ).
- ADME Prediction : SwissADME calculates logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How is in vivo toxicity assessed, and what rodent models are appropriate?
- Acute Toxicity : OECD 423 guidelines in Wistar rats (dose range: 50–2000 mg/kg) with histopathology .
- Subchronic Studies : 28-day repeated dosing (OECD 407) to monitor hepatic/renal biomarkers .
- Behavioral Endpoints : Open-field tests for neurotoxicity screening .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide moiety for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm) for sustained release .
- Co-Crystallization : Partner with succinic acid to improve dissolution rates (patent-pending methods ).
Methodological Notes
- Data Reproducibility : Always cross-validate synthetic steps with independent replicates (n ≥ 3) .
- Contradictory Results : Use factorial design experiments (e.g., Taguchi method) to isolate variables affecting bioactivity .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional ethics approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
